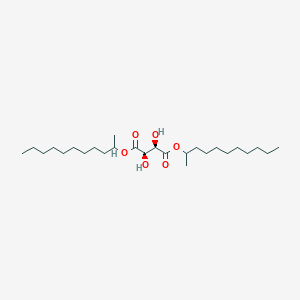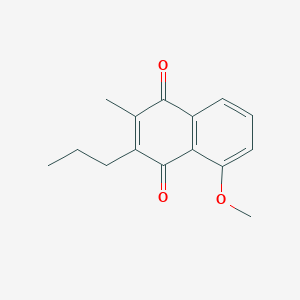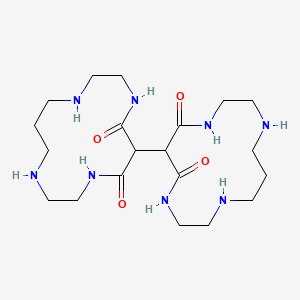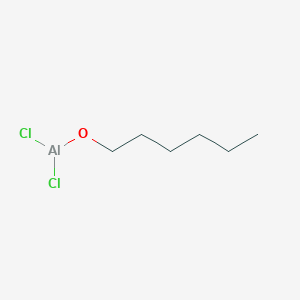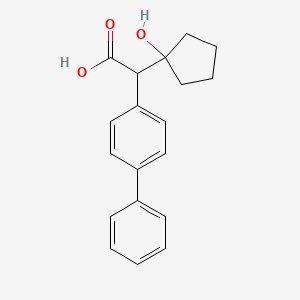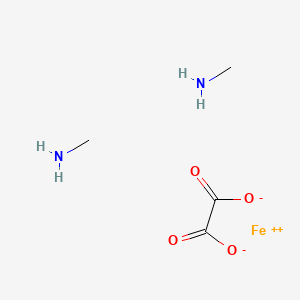
Iron, (ethanedioato(2-)-O,O')bis(methanamine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is a coordination compound consisting of iron as the central metal atom coordinated to ethanedioate (oxalate) and methanamine (methylamine) ligands. Coordination compounds like this one are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- typically involves the reaction of ammonium iron(II) sulfate with oxalic acid dihydrate in the presence of methanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
-
Materials
- Ammonium iron(II) sulfate
- Oxalic acid dihydrate
- Methanamine
- Dilute sulfuric acid
- Water
-
Procedure
- Dissolve ammonium iron(II) sulfate in water with a few drops of dilute sulfuric acid.
- Add a solution of oxalic acid dihydrate to the mixture and heat until a clear solution is obtained.
- Introduce methanamine to the solution and heat cautiously with continuous stirring.
- Allow the yellow precipitate of hydrated iron(II) oxalate to settle.
- Filter and wash the precipitate with hot water, followed by ethanol and acetone to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of temperature and pH are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- undergoes various chemical reactions, including:
-
Oxidation
- The iron center can be oxidized from Fe(II) to Fe(III) in the presence of oxidizing agents like hydrogen peroxide.
-
Reduction
- The compound can be reduced back to Fe(II) using reducing agents such as tin(II) chloride.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Formation of iron(III) oxalate complexes.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- involves the coordination of ligands to the central iron atom, which influences its reactivity and stability. The ethanedioate ligands act as bidentate chelators, stabilizing the iron center, while methanamine provides additional coordination sites. This arrangement allows the compound to participate in various chemical reactions, including electron transfer processes and ligand exchange .
Comparison with Similar Compounds
Similar Compounds
Iron(III) oxalate: Similar in having oxalate ligands but differs in oxidation state and coordination environment.
Iron(II) bis(methanamine): Similar in having methanamine ligands but lacks the oxalate component.
Iron(III) acetylacetonate: Another coordination compound with different ligands and applications.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is unique due to its specific combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both oxalate and methanamine ligands allows for versatile applications in catalysis, material science, and biological studies .
Properties
CAS No. |
80660-61-3 |
|---|---|
Molecular Formula |
C4H10FeN2O4 |
Molecular Weight |
205.98 g/mol |
IUPAC Name |
iron(2+);methanamine;oxalate |
InChI |
InChI=1S/C2H2O4.2CH5N.Fe/c3-1(4)2(5)6;2*1-2;/h(H,3,4)(H,5,6);2*2H2,1H3;/q;;;+2/p-2 |
InChI Key |
SGCHUASAWIHNPL-UHFFFAOYSA-L |
Canonical SMILES |
CN.CN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


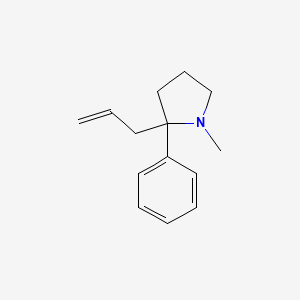
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
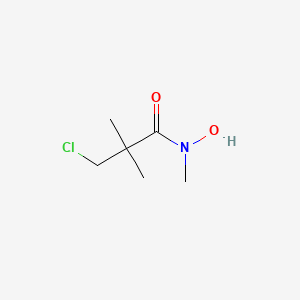
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
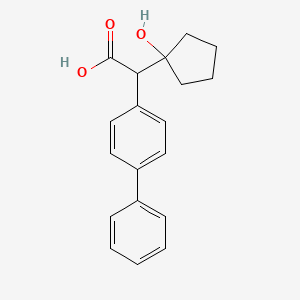
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)

